molecular formula C12H14N2O3 B601469 3-(Prolylamino)benzoic acid CAS No. 724700-26-9

3-(Prolylamino)benzoic acid

Cat. No. B601469
M. Wt: 234.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prolylamino)benzoic acid is a compound that can be used for pharmaceutical testing . It is functionally related to benzoic acid .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, closely related to 3-(Prolylamino)benzoic acid, have shown potential in the development of chemotherapeutic agents due to their antibacterial properties. Novel ester/hybrid derivatives of 3-Hydroxy benzoic acid were synthesized and demonstrated significant antibacterial activity, which could be useful in drug development (Satpute, Gangan, & Shastri, 2018).

Detoxification Studies

Benzoic acid is widely used as a preservative and is detoxified in humans through glycine conjugation. A metabolomics study on benzoic acid revealed insights into the detoxification process, showing a high degree of inter-individual variation in the detoxification of the xenobiotic (Irwin et al., 2016).

Pharmaceutical Research

Benzoic acid is a model compound for drug substances in pharmaceutical research. Thermodynamic studies of benzoic acid and its mixtures with water and organic solvents provide crucial information for process design in the pharmaceutical industry (Reschke, Zherikova, Verevkin, & Held, 2016).

Anion Recognition in Chemistry

4-(N,N-Dimethylamino)benzoic acid, structurally similar to 3-(Prolylamino)benzoic acid, has been used for anion recognition in chemical research, showing selectivity to divalent anions like HPO4 2- and SO4 2- (Hou & Kobiro, 2006).

Environmental and Food Science

Benzoic acid derivatives are extensively used as preservatives in food and other products. Research on these compounds, including their occurrence, metabolism, and impact on human health, provides valuable information for environmental and food science (del Olmo, Calzada, & Nuñez, 2017).

Biochemical Analysis

In biochemical analysis, benzoic acid derivatives have been used for molecular structure and vibrational spectra studies. These studies contribute to a deeper understanding of molecular properties and interactions, which is crucial for medicine and drug receptor interactions (Mathammal et al., 2016).

Microbial Biosynthesis

Research has shown the potential of microbial biosynthesis of 3-amino-benzoic acid, an important building block molecule, from simple substrates like glucose. This has implications for producing natural products with various biological activities (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name

3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQASVDGDUUMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prolylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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